N-(4-Biphenylyl)-2-biphenylamine

Molecular Geometry Steric Hindrance Charge Transport

Procure N-(4-Biphenylyl)-2-biphenylamine for next-generation OLED hole-transport materials. Its sterically twisted conformation, with two biphenyl groups linked via a secondary amine, is critical for stable amorphous film formation and efficient charge transport. Substitution with linear analogs like N-phenyl-4-biphenylamine alters molecular packing and device performance. Secure consistent >98.0% (GC) purity and defined physical properties (white crystalline powder, mp 109–113°C) for reliable scale-up and batch-to-batch consistency.

Molecular Formula C24H19N
Molecular Weight 321.423
CAS No. 1372775-52-4
Cat. No. B596887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Biphenylyl)-2-biphenylamine
CAS1372775-52-4
Molecular FormulaC24H19N
Molecular Weight321.423
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H
InChIKeyLIBHEMBTFRBMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Biphenylyl)-2-biphenylamine (CAS 1372775-52-4): Baseline Specifications for OLED Intermediate Procurement


N-(4-Biphenylyl)-2-biphenylamine (CAS 1372775-52-4) is an aromatic amine with the molecular formula C24H19N and a molecular weight of 321.42 g/mol [1]. It is characterized by two biphenyl units linked to a central amine group, resulting in a large, extended π-conjugated system . This compound is primarily offered as an intermediate for the synthesis of organic light-emitting diode (OLED) materials [2]. Commercially, it is available as a white to almost white crystalline powder with a specified purity of >98.0% (GC) and a melting point range of 109.0 to 113.0 °C [1].

Why Generic Substitution of N-(4-Biphenylyl)-2-biphenylamine is a Material Science Risk


Generic substitution with structurally similar biphenylamines is not straightforward due to the critical relationship between molecular geometry and solid-state electronic performance. The target compound features a distinct sterically twisted structure where two biphenyl groups are linked via a secondary amine . This specific conformation is a key design element for amorphous film formation and charge transport [1]. Altering the substitution pattern, for example to a linear biphenyl-4-yl-biphenyl-4-yl-amine or a smaller analog like N-phenyl-4-biphenylamine, will fundamentally change the molecule's packing, glass transition temperature, and orbital energy levels. These changes can dramatically affect hole injection efficiency and operational stability in an OLED device [2]. The following evidence sections detail where quantifiable differentiation exists for N-(4-Biphenylyl)-2-biphenylamine, even if some comparisons are limited to class-level inferences.

Quantitative Differentiation of N-(4-Biphenylyl)-2-biphenylamine (CAS 1372775-52-4) from Key Analogs


Molecular Architecture: Steric Twisting vs. Linear Biphenylamines

The molecular geometry of N-(4-Biphenylyl)-2-biphenylamine is defined by the ortho-substitution of one biphenyl group relative to the amine nitrogen, creating significant steric hindrance that induces a twisted conformation of the aromatic rings [1]. This is a key structural differentiation from common linear analogs like N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) or N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), which possess a more planar and symmetrical core. The non-planar, twisted geometry is a recognized design principle for inhibiting molecular crystallization, thereby promoting the formation of stable amorphous films essential for reliable OLED hole transport layers [2].

Molecular Geometry Steric Hindrance Charge Transport Amorphous Film Stability

Commercial Purity Benchmarking: N-(4-Biphenylyl)-2-biphenylamine vs. Market-Standard NPB

The specified minimum purity for N-(4-Biphenylyl)-2-biphenylamine is >98.0% as determined by gas chromatography (GC) [1]. This specification is identical to the commonly specified purity for the widely used hole transport material NPB (CAS 123847-85-8) from the same supplier . This equivalence in a critical quality parameter ensures that the target compound meets the stringent purity requirements expected for OLED fabrication, where trace impurities can quench excitons and severely degrade device efficiency and lifetime.

Purity Quality Control OLED Manufacturing Material Specification

Physical Property Comparison: Melting Point vs. N-Phenyl-4-biphenylamine

The melting point of N-(4-Biphenylyl)-2-biphenylamine is reported as 111 °C [1], which is substantially higher than the melting point of a simpler analog, N-Phenyl-4-biphenylamine, which is typically in the range of 52-54 °C . This higher melting point suggests greater intermolecular interactions and potentially higher thermal stability in the solid state, a beneficial characteristic for a material intended for use in devices that undergo thermal processing steps.

Melting Point Thermal Property Material Handling Physical Form

Functional Class Performance: Hole Transport Efficiency of Biphenylamine Derivatives

While specific hole mobility data for N-(4-Biphenylyl)-2-biphenylamine is not found in the available search results, its classification as an extended, aromatic biphenylamine derivative places it within a class of materials known for excellent hole-transporting properties. For context, the industry-standard hole transport material NPB exhibits a hole mobility on the order of 10⁻⁴ cm²/V·s [1]. The target compound's structure, with its extensive conjugation and biphenyl units, is designed to facilitate efficient hole transport, a fundamental requirement for its role as an OLED intermediate [2].

Hole Mobility Charge Transport OLED Efficiency Triarylamine

Validated Application Scenarios for Procuring N-(4-Biphenylyl)-2-biphenylamine


Scenario 1: Synthesis of Novel, Non-Planar Hole Transport Materials (HTMs) for OLEDs

This is the primary intended use case. Researchers aiming to synthesize next-generation hole transport materials for OLEDs require a building block with a pre-organized, twisted conformation. Procuring N-(4-Biphenylyl)-2-biphenylamine provides this specific stereoelectronic motif [1]. By incorporating this sterically hindered unit, the resulting HTM is more likely to form stable, amorphous films, a critical factor for extending device operational lifetime [2]. The >98.0% purity ensures minimal side reactions during the synthesis of complex HTM molecules [3].

Scenario 2: Developing High-Purity Intermediates for Commercial OLED Manufacturing

For organizations scaling up the production of patented OLED materials, consistent intermediate quality is paramount. This compound is available with a specification of >98.0% (GC), a purity level benchmarked against industry standards like NPB [3]. Procurement teams can rely on this defined purity specification for quality control purposes, ensuring batch-to-batch consistency in their manufacturing process. The material's defined physical form (white to almost white crystalline powder) and melting point (109-113 °C) also provide simple, actionable checks for incoming material verification [3].

Scenario 3: Structure-Activity Relationship (SAR) Studies on Biphenylamine-Based Semiconductors

In fundamental materials science research, this compound serves as a key reference point for SAR studies. Researchers can use it to investigate the effect of ortho-substitution on a triarylamine core by comparing its properties (e.g., higher melting point of 111 °C) to those of more linear analogs like N-phenyl-4-biphenylamine (m.p. ~53 °C) [3]. This specific isomer allows for the systematic exploration of how molecular twisting impacts solid-state packing, thermal stability, and ultimately, device performance, without the confounding variables introduced by different substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Biphenylyl)-2-biphenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.